Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7026 . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a furan ring, a five-membered aromatic ring with one oxygen atom. The combination of these rings in the structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride involves several steps, typically starting with the preparation of the piperidine and furan rings separately, followed by their combination under specific reaction conditions. Industrial production methods often employ catalytic hydrogenation, cycloaddition, and annulation reactions to achieve high yields and purity .
Chemical Reactions Analysis
Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted piperidine and furan derivatives .
Scientific Research Applications
Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the furan ring can participate in redox reactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride can be compared with other similar compounds, such as Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . While both compounds contain a furan ring, the presence of different substituents on the ring can significantly alter their chemical and biological properties. For example, the fluorinated derivative has shown potential as an antimycobacterial agent, whereas the piperidine-containing compound has broader applications in drug discovery . This highlights the uniqueness of this compound in terms of its versatility and range of applications.
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 5-piperidin-4-ylfuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8;/h2-3,8,12H,4-7H2,1H3;1H |
InChI Key |
AFLQDIBZHHGOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.